molecular formula C8H12O5 B8550071 Dimethyl 3,4-tetrahydrofuran dicarboxylate

Dimethyl 3,4-tetrahydrofuran dicarboxylate

Cat. No. B8550071
M. Wt: 188.18 g/mol
InChI Key: TVZUUWOKUTUJQI-UHFFFAOYSA-N
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Patent
US06620823B2

Procedure details

Dimethyl 3,4-furandicarboxylate (5.20 g, 28.0 mmol) was combined with 5% Rhodium/C in methanol (30 mL) and ethyl acetate (10 mL) in a Parr shaker bottle. The reaction was charged to 50 psi hydrogen and was shaken for 8.5 h. The reaction was filtered over celite, concentrated in vacuo to give the dimethyl 3,4-tetrahydrofuran dicarboxylate (5.2 g, 100%) as an oil MS (M−CH3OH)+=156.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[C:4]([C:6]([O:8][CH3:9])=[O:7])[C:3]([C:10]([O:12][CH3:13])=[O:11])=[CH:2]1.C(OCC)(=O)C.[H][H]>CO.[Rh]>[O:1]1[CH2:5][CH:4]([C:6]([O:8][CH3:9])=[O:7])[CH:3]([C:10]([O:12][CH3:13])=[O:11])[CH2:2]1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
O1C=C(C(=C1)C(=O)OC)C(=O)OC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Stirring
Type
CUSTOM
Details
was shaken for 8.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
O1CC(C(C1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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